![molecular formula C20H13FN2O2S B3739457 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3739457.png)
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies.
Wirkmechanismus
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide inhibits BTK by binding to its active site, preventing the phosphorylation of downstream targets and ultimately leading to the suppression of B-cell receptor signaling. This results in the inhibition of cell proliferation and induction of apoptosis in malignant B-cells. 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has also been shown to have a greater selectivity for BTK compared to other kinases, reducing the potential for off-target effects.
Biochemical and Physiological Effects
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to have potent anti-tumor activity in preclinical studies, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide is its selectivity for BTK, reducing the potential for off-target effects. It has also been shown to be effective in preclinical studies, making it a promising candidate for further research. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide is its lack of clinical data, as it is still in the early stages of development. Additionally, the cost of synthesis and availability of 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the research on 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide. One potential avenue is the investigation of its efficacy in combination with other drugs, such as venetoclax, in the treatment of B-cell malignancies. Another direction is the exploration of its potential use in other types of cancer, such as solid tumors. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide in humans.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has been shown to be a potent inhibitor of BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has also been studied in combination with other drugs such as venetoclax, a BCL-2 inhibitor, and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-15-6-8-16(9-7-15)23-20(24)14(13-22)12-17-10-11-19(25-17)26-18-4-2-1-3-5-18/h1-12H,(H,23,24)/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHQJVUCRHZDHF-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.